molecular formula C17H18BrNO B5705461 2-(4-bromophenyl)-N-mesitylacetamide

2-(4-bromophenyl)-N-mesitylacetamide

Cat. No. B5705461
M. Wt: 332.2 g/mol
InChI Key: AQDMKECDKSZBII-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-mesitylacetamide, also known as BAM, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic applications.

Scientific Research Applications

2-(4-bromophenyl)-N-mesitylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-bromophenyl)-N-mesitylacetamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. 2-(4-bromophenyl)-N-mesitylacetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-mesitylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-bromophenyl)-N-mesitylacetamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-mesitylacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have some toxicity in animal studies, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(4-bromophenyl)-N-mesitylacetamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-mesitylacetamide in the treatment of neuropathic pain. Another area of interest is the development of more potent and selective 2-(4-bromophenyl)-N-mesitylacetamide analogs. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-mesitylacetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. While there are some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments, it has a number of advantages and is a promising area of research for the future.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-mesitylacetamide involves the reaction of 4-bromobenzoyl chloride and N-mesitylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-mesitylacetamide.

properties

IUPAC Name

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDMKECDKSZBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide

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